molecular formula C17H30O2 B14285377 Heptadeca-6,9-dienoic acid CAS No. 122576-58-3

Heptadeca-6,9-dienoic acid

Cat. No.: B14285377
CAS No.: 122576-58-3
M. Wt: 266.4 g/mol
InChI Key: XQRHREDEJPUUPG-UHFFFAOYSA-N
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Description

Heptadeca-6,9-dienoic acid is a 17-carbon unsaturated fatty acid with double bonds at positions 6 and 7. These compounds share key features, including conjugated or non-conjugated double bonds and carboxylic acid termini, which influence their interactions with biological systems .

Properties

CAS No.

122576-58-3

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

heptadeca-6,9-dienoic acid

InChI

InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h8-9,11-12H,2-7,10,13-16H2,1H3,(H,18,19)

InChI Key

XQRHREDEJPUUPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCC=CCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadeca-6,9-dienoic acid can be synthesized through several methods. One common approach involves the use of fatty acid methyl esters as starting materials. The methyl esters undergo a series of reactions, including hydrogenation and isomerization, to introduce the desired double bonds at specific positions . Acid-catalyzed and base-catalyzed methods are often employed to achieve these transformations.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the extraction of fatty acids from natural sources, such as plant oils. These fatty acids are then subjected to chemical modifications to achieve the desired structure. The use of catalysts, such as boron trifluoride in methanol (BF3/MeOH), is common to facilitate the methylation and isomerization processes .

Chemical Reactions Analysis

Types of Reactions: Heptadeca-6,9-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides, hydroperoxides.

    Reduction: Saturated fatty acids.

    Substitution: Esters, amides.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Octadeca-6,9-dienoic Acid (18:2Δ6,9)

  • Structure : 18-carbon chain with double bonds at positions 6 and 8.
  • Synthesis : Biosynthesized via supplementation of deuteriated oleic acid to a Tetrahymena auxotroph lacking Δ9 and Δ12 desaturase activity .
  • Biophysical Properties: In phospholipid bilayers, its deuteriated form exhibits distinct quadrupolar splittings in ²H NMR studies, differing from mono-unsaturated analogs like oleic acid. This highlights the impact of dual double bonds on membrane dynamics and lipid packing .
  • Biological Relevance : Used to study membrane behavior, but direct therapeutic applications are less documented.

Eicosa-5,9-dienoic Acid (20:2Δ5,9)

  • Structure : 20-carbon chain with double bonds at positions 5 and 9.
  • Synthesis : Produced via Ti-catalyzed cross-cyclomagnesiation of 1,2-dienes, yielding high-purity compounds in ~94% efficiency .
  • Biological Activity :
    • Demonstrates potent inhibition of topoisomerases I and II (IC₅₀ < 10 μM), attributed to interactions with DNA nucleotides like adenine .
    • Hybrid derivatives (e.g., conjugated with vanillin or adamantane) enhance apoptosis in tumor cells (e.g., Jurkat, K562) via synergistic effects .
  • Structure-Activity Relationship : Introduction of a phenyl group at position 11 increases DNA binding affinity through π-π stacking, improving inhibitory activity .

14-Methylpentadeca-5,9-dienoic Acid

  • Structure : 15-carbon chain with double bonds at 5 and 9 and a methyl branch at position 14.
  • Synthesis : Total synthesis confirmed via spectral data (NMR, IR) .
  • Activity : Exhibits antimicrobial properties, though mechanisms remain unclear. The methyl group may hinder enzyme binding or alter lipid integration .

Marine-Derived 2-Methoxyhexacosa-5,9-dienoic Acid

  • Structure : 26-carbon chain with double bonds at 5 and 9 and a methoxy group at position 2.
  • Synthesis : Produced via lipase-catalyzed resolution and O-alkylation .
  • Activity : Isolated from marine sponges, suggesting ecological roles in defense or signaling. Methoxy substitution likely enhances solubility or target specificity .

Structural and Functional Analysis

Key Structural Determinants :

  • Chain Length : Longer chains (e.g., 26 carbons) may enhance membrane integration, while shorter chains (e.g., 15 carbons) could limit bioavailability.
  • Double Bond Position: Double bonds at 5,9 vs. 6,9 alter molecular curvature, affecting DNA intercalation (e.g., eicosa-5,9-dienoic acid’s topoisomerase inhibition ) versus membrane fluidity (octadeca-6,9-dienoic acid ).
  • Substituents : Phenyl or methoxy groups enhance DNA/protein interactions, while methyl branches may disrupt enzymatic processing .

Data Table: Comparative Overview

Compound Chain Length Double Bonds Substituents Key Activity/Property Synthesis Method
Heptadeca-6,9-dienoic acid 17 6,9 None Inferred membrane modulation Potential cross-cyclomagnesiation
Octadeca-6,9-dienoic acid 18 6,9 None Membrane dynamics (²H NMR) Biosynthesis
Eicosa-5,9-dienoic acid 20 5,9 None/Phenyl Topoisomerase inhibition Cross-cyclomagnesiation
14-Methylpentadeca-5,9-dienoic acid 15 5,9 14-Methyl Antimicrobial Total synthesis
2-Methoxyhexacosa-5,9-dienoic acid 26 5,9 2-Methoxy Marine bioactivity Lipase-catalyzed resolution

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